molecular formula C16H15ClN2O3 B5039736 N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide

N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide

Cat. No. B5039736
M. Wt: 318.75 g/mol
InChI Key: VVYHTWRMSMPENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide, commonly known as milrinone, is a potent phosphodiesterase-3 (PDE-3) inhibitor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. Milrinone is a selective vasodilator and inotropic agent that increases cardiac output and reduces systemic vascular resistance.

Mechanism of Action

Milrinone exerts its pharmacological effects by inhibiting N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide, an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide, milrinone increases intracellular levels of cAMP and cGMP, which in turn leads to vasodilation, increased contractility, and decreased afterload.
Biochemical and Physiological Effects:
Milrinone has several biochemical and physiological effects, including increased cardiac output, decreased systemic vascular resistance, decreased pulmonary capillary wedge pressure, and improved oxygen delivery. Milrinone also increases the contractility of cardiac muscle cells and has a positive inotropic effect.

Advantages and Limitations for Lab Experiments

Milrinone has several advantages for lab experiments, including its potent and selective inhibitory effect on N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide, its ability to increase cardiac output and reduce afterload, and its well-characterized pharmacokinetics. However, milrinone also has some limitations, including its potential for causing arrhythmias, its short half-life, and its potential for causing hypotension.

Future Directions

Milrinone has several potential future directions, including its use in the treatment of acute heart failure, its potential as a bridge to heart transplantation, and its potential for use in combination with other cardiovascular drugs. Milrinone also has potential applications in the treatment of pulmonary hypertension and other cardiovascular diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of milrinone.

Synthesis Methods

Milrinone is synthesized through a multi-step process involving the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with phenylethylamine in the presence of sodium hydroxide to give N-[2-(2-chlorophenoxy)ethyl]phenylethylamine. Finally, this compound is reacted with ethylenediamine in the presence of acetic acid to produce milrinone.

Scientific Research Applications

Milrinone has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including heart failure, pulmonary hypertension, and cardiogenic shock. It has been shown to improve cardiac output, reduce pulmonary capillary wedge pressure, and increase stroke volume. Milrinone has also been used in the treatment of acute heart failure and as a bridge to heart transplantation.

properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-13-8-4-5-9-14(13)22-11-10-18-15(20)16(21)19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYHTWRMSMPENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.